molecular formula C28H28N2O8S B11965484 ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11965484
M. Wt: 552.6 g/mol
InChI Key: ISAIXZGAFRRNHE-HYARGMPZSA-N
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Description

Ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes multiple functional groups, makes it a subject of interest for researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The key steps may include:

    Formation of the Thiazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of Substituents: Functional groups such as acetyloxy, methoxy, and dimethoxybenzylidene are introduced through various substitution reactions.

    Esterification: The final step often involves esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of such complex compounds may involve:

    Optimization of Reaction Conditions: Scaling up the reactions while maintaining high yields and purity.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Utilizing advanced purification methods such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological molecules.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Use in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism by which ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate exerts its effects involves:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways Involved: Modulating signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds with similar core structures.

    Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups.

    Benzylidene Derivatives: Compounds with benzylidene groups.

Uniqueness

Ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C28H28N2O8S

Molecular Weight

552.6 g/mol

IUPAC Name

ethyl (2E)-5-(4-acetyloxy-3-methoxyphenyl)-2-[(2,3-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C28H28N2O8S/c1-7-37-27(33)23-15(2)29-28-30(24(23)17-11-12-19(38-16(3)31)21(13-17)35-5)26(32)22(39-28)14-18-9-8-10-20(34-4)25(18)36-6/h8-14,24H,7H2,1-6H3/b22-14+

InChI Key

ISAIXZGAFRRNHE-HYARGMPZSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC(=O)C)OC)C(=O)/C(=C\C4=C(C(=CC=C4)OC)OC)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC(=O)C)OC)C(=O)C(=CC4=C(C(=CC=C4)OC)OC)S2)C

Origin of Product

United States

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